molecular formula C18H15ClN2O3 B6052658 5-(3-chlorophenyl)-3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}isoxazole

5-(3-chlorophenyl)-3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}isoxazole

Cat. No. B6052658
M. Wt: 342.8 g/mol
InChI Key: UJIMZNZLELWXIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-chlorophenyl)-3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}isoxazole, also known as CPP-115, is a compound that belongs to the isoxazole family. It is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT), which is responsible for the degradation of GABA, the main inhibitory neurotransmitter in the central nervous system (CNS). Inhibition of GABA-AT leads to an increase in GABA levels, resulting in enhanced GABAergic neurotransmission.

Scientific Research Applications

5-(3-chlorophenyl)-3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}isoxazole has been extensively studied for its potential therapeutic applications in various CNS disorders, including epilepsy, anxiety, depression, and addiction. It has been shown to increase GABA levels and enhance GABAergic neurotransmission, leading to anticonvulsant, anxiolytic, and antidepressant effects. 5-(3-chlorophenyl)-3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}isoxazole has also been investigated for its potential as a treatment for cocaine addiction, as it has been shown to reduce cocaine self-administration in animal models.

Mechanism of Action

5-(3-chlorophenyl)-3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}isoxazole exerts its pharmacological effects by inhibiting GABA-AT, which is responsible for the degradation of GABA. By inhibiting GABA-AT, 5-(3-chlorophenyl)-3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}isoxazole increases GABA levels and enhances GABAergic neurotransmission, leading to its therapeutic effects.
Biochemical and Physiological Effects:
5-(3-chlorophenyl)-3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}isoxazole has been shown to increase GABA levels and enhance GABAergic neurotransmission, leading to anticonvulsant, anxiolytic, and antidepressant effects. It has also been shown to reduce cocaine self-administration in animal models, suggesting its potential as a treatment for cocaine addiction.

Advantages and Limitations for Lab Experiments

5-(3-chlorophenyl)-3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}isoxazole has several advantages for lab experiments, including its potency and selectivity for GABA-AT inhibition. However, its use in lab experiments is limited by its high cost and the need for specialized equipment and expertise for its synthesis.

Future Directions

There are several future directions for research on 5-(3-chlorophenyl)-3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}isoxazole, including its potential therapeutic applications in other CNS disorders, such as schizophrenia and bipolar disorder. Further studies are also needed to investigate its safety and efficacy in human clinical trials. Additionally, the development of more cost-effective and efficient synthesis methods could facilitate its use in lab experiments and clinical trials.

Synthesis Methods

5-(3-chlorophenyl)-3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}isoxazole can be synthesized using a multi-step process that involves the reaction of 3-chlorophenyl isocyanate with 2-furylacetic acid to form the intermediate 5-(3-chlorophenyl)-3-(2-furylacetyl)isoxazole. This intermediate is then treated with pyrrolidine and acetic anhydride to yield 5-(3-chlorophenyl)-3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}isoxazole.

properties

IUPAC Name

[5-(3-chlorophenyl)-1,2-oxazol-3-yl]-[2-(furan-2-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3/c19-13-5-1-4-12(10-13)17-11-14(20-24-17)18(22)21-8-2-6-15(21)16-7-3-9-23-16/h1,3-5,7,9-11,15H,2,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJIMZNZLELWXIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=NOC(=C2)C3=CC(=CC=C3)Cl)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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